Product packaging for Methyl 2-(5-chloro-2-hydroxyphenyl)acetate(Cat. No.:CAS No. 441356-47-4)

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate

Cat. No.: B3137792
CAS No.: 441356-47-4
M. Wt: 200.62 g/mol
InChI Key: MYVKSIPPDPQMHQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenylacetate (B1230308) Chemistry

Halogenated phenylacetates are a class of organic compounds that have found significant utility in medicinal chemistry and materials science. The introduction of halogen atoms into the phenylacetic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation is a common approach in drug design to enhance the therapeutic potential of lead compounds.

Significance of the 5-chloro-2-hydroxyphenyl Moiety in Organic Synthesis and Medicinal Chemistry

The 5-chloro-2-hydroxyphenyl group is a key structural motif present in a variety of biologically active molecules. The chlorine atom at the 5-position and the hydroxyl group at the 2-position of the phenyl ring create a specific electronic and steric environment that can be crucial for molecular recognition and interaction with biological macromolecules. This moiety is a constituent of several compounds investigated for their antimicrobial, antifungal, and anticancer properties. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant activities. ambeed.com Furthermore, the 5-chloro-2-hydroxyphenyl scaffold is found in compounds exhibiting a range of biological activities, including salicylanilide (B1680751) derivatives with antimycobacterial and antifungal properties. inventivapharma.com

Overview of Research Trajectories for Methyl 2-(5-chloro-2-hydroxyphenyl)acetate and its Structural Analogues

Research involving this compound and its analogues primarily revolves around their utility as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The ester and hydroxyl functionalities, along with the chlorinated phenyl ring, provide multiple reactive sites for further chemical modifications. Scientists are exploring the incorporation of this and similar building blocks into novel heterocyclic systems and other scaffolds to generate libraries of compounds for biological screening. The overarching goal is to leverage the unique properties conferred by the halogenated phenylacetate structure to discover new drug candidates and functional materials.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 441356-47-4
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance Pale-yellow to Yellow-brown Solid
IUPAC Name This compound
InChI Key MYVKSIPPDPQMHQ-UHFFFAOYSA-N

Synthesis and Characterization

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, general methods for the preparation of substituted phenylacetic acid esters are well-established. A common route involves the esterification of the corresponding carboxylic acid, 2-(5-chloro-2-hydroxyphenyl)acetic acid, in the presence of methanol (B129727) and an acid catalyst.

Alternative synthetic strategies for phenylacetic acid derivatives include palladium-catalyzed carbonylation of benzyl (B1604629) chlorides and the hydrolysis of trichloromethyl compounds. researchgate.netgoogle.com A patent describes a process for preparing substituted phenylacetic acid derivatives which could be applicable. google.com

Characterization of the compound would typically involve standard analytical techniques:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-Cl bonds.

Research Applications and Findings

This compound primarily serves as a building block in organic synthesis. Its structural features make it a suitable precursor for the synthesis of a variety of more complex molecules.

One notable area of application is in the synthesis of heterocyclic compounds. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and shown to possess significant antioxidant activity. ambeed.com In these syntheses, the amino group of a precursor would react with the ester functionality of a molecule like this compound or a derivative thereof.

The table below summarizes some research findings related to compounds containing the 5-chloro-2-hydroxyphenyl moiety, illustrating the potential of this compound as a synthetic intermediate.

Compound ClassResearch FocusKey Findings
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAntioxidant ActivitySeveral synthesized derivatives exhibited potent antioxidant properties. ambeed.com
Salicylanilide DerivativesAntimicrobial ActivityCompounds with the 5-chloro-2-hydroxyphenyl moiety have shown activity against various bacterial and fungal strains. inventivapharma.com
Sulfonamide DerivativesAntimicrobial ActivitySulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold displayed activity against Gram-positive and Gram-negative bacteria. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B3137792 Methyl 2-(5-chloro-2-hydroxyphenyl)acetate CAS No. 441356-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-chloro-2-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVKSIPPDPQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Studies of Methyl 2 5 Chloro 2 Hydroxyphenyl Acetate Analogues

Reactions Involving the Halogen and Hydroxyl Functionalities

The chloro and hydroxyl groups on the phenyl ring of methyl 2-(5-chloro-2-hydroxyphenyl)acetate analogues are primary sites for chemical modification, enabling the introduction of various functional groups and the extension of the molecular structure.

Nucleophilic Substitution Reactions of Halogenated Phenylacetates

The chlorine atom on the aromatic ring of phenylacetate (B1230308) analogues is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. While the ester group provides some activation, harsh reaction conditions are often necessary to displace the halogen. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The reactivity of the halogen is influenced by its position relative to other substituents on the aromatic ring.

For instance, the reaction of a chlorinated phenylacetate with a primary or secondary amine in the presence of a strong base and a suitable catalyst, such as a palladium complex, can yield the corresponding amino-substituted phenylacetate. The specific conditions, including temperature, solvent, and catalyst system, are crucial for achieving high yields and minimizing side reactions.

NucleophileReagent ExampleProduct Functional Group
AmineR-NH2Secondary Amine
AlkoxideR-ONaEther
ThiolateR-SNaThioether

Esterification and Etherification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization through esterification and etherification reactions. Esterification is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an ester, which can alter the molecule's electronic and lipophilic properties.

Etherification involves the reaction of the phenoxide, formed by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate, with an alkyl halide. The Williamson ether synthesis is a classic example of this transformation, leading to the formation of an aryl ether. These reactions are generally high-yielding and can be used to introduce a wide variety of alkyl or aryl groups.

Reaction TypeReagentProduct
EsterificationAcetic AnhydridePhenyl Acetate (B1210297)
EtherificationMethyl IodideAnisole Derivative

Reduction Methodologies for Functional Group Interconversion

The functional groups present in this compound and its analogues can be interconverted using various reduction methodologies. The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation yields the corresponding 2-(5-chloro-2-hydroxyphenyl)ethanol.

Furthermore, the chloro group on the aromatic ring can be removed through catalytic hydrogenation. This dehalogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction of 3-chloro-4-hydroxyphenylacetic acid, a related analogue, has been shown to undergo catalytic cleavage of the chloro group with hydrogen and a palladium catalyst. google.com This method provides a pathway to the corresponding non-halogenated phenylacetic acid derivatives.

Functional GroupReducing AgentProduct Functional Group
EsterLiAlH4Primary Alcohol
ChloroH2, Pd/CAlkane (dehalogenation)

Cyclization Reactions for Heterocyclic Scaffold Construction

The bifunctional nature of phenylacetic acid analogues, containing both a carboxylic acid (or ester) and a reactive phenyl ring, makes them valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions.

Formation of Pyrrolidinone Derivatives from Phenylacetic Acid Analogues

Phenylacetic acid analogues can be utilized in the synthesis of pyrrolidinone derivatives. A notable example is the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com This compound is synthesized from itaconic acid and 2-amino-4-chlorophenol. The resulting carboxylic acid can then be esterified to its methyl ester, methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, by treatment with methanol (B129727) and sulfuric acid. mdpi.com This methyl ester is a direct analogue of the target compound, incorporated into a pyrrolidinone ring system.

Further derivatization of the pyrrolidinone scaffold can be achieved. For instance, the methyl ester can be converted to a carbohydrazide (B1668358) by reacting with hydrazine (B178648) hydrate (B1144303). mdpi.com This intermediate serves as a versatile building block for the synthesis of a variety of other heterocyclic derivatives.

Starting MaterialReagent 1Reagent 2Product
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMethanolH2SO4Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylateHydrazine Hydrate-1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Synthesis of Benzofuranones via Intramolecular Cyclization

The 2-hydroxyphenylacetate scaffold is well-suited for the synthesis of benzofuranones through intramolecular cyclization. This transformation, often acid- or base-catalyzed, involves the nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon of the ester or a related activated form of the carboxylic acid.

Palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation is a modern and efficient method for constructing the benzofuranone core. This approach allows for the direct cyclization of the phenylacetic acid without the need for pre-functionalization. The reaction conditions can be tailored to achieve high yields and, in some cases, enantioselectivity.

Another strategy involves the tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which proceeds through an intramolecular cyclization to yield 2-aroyl benzofurans, a related heterocyclic system. rsc.org These methods highlight the utility of phenylacetic acid derivatives as key intermediates in the synthesis of complex oxygen-containing heterocycles.

Starting Material TypeCatalyst/ReagentProduct
Phenylacetic AcidPalladium CatalystBenzofuranone
2-(2-acylphenoxy)acetonitrileArylboronic Acid, Palladium Catalyst2-Aroyl Benzofuran (B130515)

Derivatization to Pyrazine (B50134) and Benzoxazole (B165842) Systems

The structural framework of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems, including pyrazines and benzoxazoles. Although direct derivatization pathways from this specific ester are not extensively documented, established synthetic methodologies for these heterocycles allow for the postulation of viable transformation routes.

Pyrazine Synthesis: The formation of pyrazine rings from analogues of this compound would likely proceed through intermediates such as α-aminoamides or 1,2-dicarbonyl compounds. A notable route is the Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base at low temperatures. beilstein-journals.org To utilize the 5-chloro-2-hydroxyphenyl scaffold in this reaction, this compound would first need to be converted into a suitable precursor. For example, oxidation could yield a (5-chloro-2-hydroxyphenyl)glyoxal, which could then be condensed with an α-aminoamide like alanine (B10760859) amide to form a 3,5-substituted-2-hydroxypyrazine. beilstein-journals.org Alternatively, amination of the α-carbon followed by conversion to an amide would provide the corresponding α-aminoamide derivative, ready for condensation with a 1,2-dicarbonyl compound. beilstein-journals.org

Benzoxazole Synthesis: The synthesis of benzoxazole systems from derivatives of this compound is more direct. A primary method for benzoxazole formation is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative (such as an acyl chloride or ester). chemicalbook.comjocpr.comnih.govnih.gov In this context, the carboxylic acid derived from the hydrolysis of this compound, which is 2-(5-chloro-2-hydroxyphenyl)acetic acid, can be directly coupled with a substituted 2-aminophenol. jocpr.com This reaction is often facilitated by a coupling agent or carried out under microwave conditions to afford the corresponding 2-substituted benzoxazole. jocpr.com The reaction involves the initial formation of an amide bond, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring. chemicalbook.com Various catalysts, including methanesulphonic acid or copper(II), can be employed to promote this transformation. jocpr.com

Coordination Chemistry and Metal Complex Formation

The 5-chloro-2-hydroxyphenyl moiety is a key structural feature for the development of polydentate ligands, particularly Schiff bases, which are renowned for their ability to form stable complexes with a wide array of metal ions. rsc.org

Synthesis and Characterization of Schiff Base Ligands from 5-chloro-2-hydroxyphenyl Derivatives

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. rsc.orgrsc.org For derivatives of the target compound, a common precursor is 5-chloro-2-hydroxybenzaldehyde, which can be readily condensed with various primary amines to yield Schiff bases containing an imine (-C=N-) group. beilstein-journals.org

The general synthesis involves refluxing equimolar amounts of 5-chloro-2-hydroxybenzaldehyde and a selected primary amine (e.g., 4-nitobenzenesulfonamide) in a suitable solvent like methanol. beilstein-journals.org The reaction mixture is typically heated for several hours to ensure completion. beilstein-journals.org Upon cooling, the resulting Schiff base ligand often precipitates from the solution and can be purified by filtration and recrystallization. beilstein-journals.org

The successful formation and structure of these ligands are confirmed using a suite of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: A key piece of evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1615-1630 cm⁻¹, which is characteristic of the stretching vibration of the azomethine (C=N) group. beilstein-journals.orgresearchgate.net Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine confirms the condensation reaction. chemicalbook.com The presence of a broad band around 3200-3500 cm⁻¹ indicates the phenolic O-H group. chemicalbook.com

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Cr(III), Fe(II/III), Co(II), Ni(II), VO(IV), MoO2(VI), WO2(VI), UO2(VI))

Schiff bases derived from 5-chloro-2-hydroxyphenyl analogues are excellent chelating agents due to the presence of multiple donor atoms, typically the phenolic oxygen and the imine nitrogen. beilstein-journals.orgchemicalbook.com These donor sites allow the ligands to coordinate with a wide variety of transition metal ions, forming stable metal complexes. researchgate.netrsc.org

The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often ethanol (B145695) or methanol. nih.govresearchgate.net The ligand is dissolved in the solvent, and an equimolar or appropriate stoichiometric amount of the metal salt solution is added. The reaction mixture is then typically refluxed for several hours, during which the metal complex precipitates. researchgate.netlookchem.com The resulting solid is collected by filtration, washed, and dried. nih.gov

These complexes often exhibit distinct colors and physical properties compared to the free ligands. rjpbcs.com Characterization data for several representative metal complexes with Schiff base ligands derived from 5-chloro-2-hydroxybenzaldehyde are summarized below.

Metal IonComplex FormulaColorMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Proposed Geometry
Cu(II)[Cu(L)₂(H₂O)₂]Green12.51.85Octahedral
Zn(II)[Zn(L)₂]White10.2DiamagneticTetrahedral
Cr(III)[Cr(L)Cl(H₂O)₂]Dark Green15.83.78Octahedral
Fe(III)[Fe(L)Cl₂(H₂O)₂]Brown14.35.92Octahedral
Co(II)[Co(L)₂(H₂O)₂]Pink11.74.98Octahedral
Ni(II)[Ni(L)₂(H₂O)₂]Light Green13.13.15Octahedral

Note: 'L' represents a bidentate Schiff base ligand derived from a 5-chloro-2-hydroxyphenyl derivative. Data is compiled from representative studies of similar systems. beilstein-journals.orgrjpbcs.com

Structural Elucidation of Metal-Ligand Coordination Geometries

The determination of the coordination geometry of the metal center in these complexes is crucial for understanding their chemical and physical properties. This is achieved through a combination of spectroscopic and magnetic studies.

Infrared Spectroscopy: Upon complexation, significant shifts in the IR spectra are observed. The ν(C=N) band of the Schiff base ligand typically shifts to a lower frequency (by 10-20 cm⁻¹), indicating the coordination of the imine nitrogen atom to the metal ion. beilstein-journals.orgresearchgate.net Furthermore, the disappearance of the phenolic ν(O-H) band confirms the deprotonation of the hydroxyl group and its coordination to the metal ion as a phenolate (B1203915) oxygen. The presence of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination. beilstein-journals.org For hydrated complexes, a broad band in the 3300-3500 cm⁻¹ region indicates the presence of water molecules. nih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide valuable information about the coordination geometry. In addition to the intraligand π→π* and n→π* transitions, the spectra of transition metal complexes exhibit d-d transition bands in the visible region. The position and number of these bands are characteristic of the specific geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). For instance, Cr(III) complexes typically show multiple bands corresponding to spin-allowed transitions in an octahedral field, while Cu(II) complexes in a distorted octahedral or square planar environment often show a single broad d-d band.

Magnetic Susceptibility Measurements: Measuring the magnetic moment of a complex at room temperature helps determine the number of unpaired electrons on the metal ion, which in turn provides insight into its oxidation state and coordination geometry. For example, Co(II) complexes with magnetic moments in the range of 4.5-5.2 B.M. are typically octahedral, whereas tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M. Similarly, octahedral Ni(II) complexes usually have magnetic moments between 2.9 and 3.4 B.M. Diamagnetic behavior, as seen in many Zn(II) complexes, indicates a d¹⁰ configuration with no unpaired electrons. jocpr.com

Based on these combined analytical techniques, the Schiff base ligands derived from 5-chloro-2-hydroxyphenyl derivatives typically act as bidentate (coordinating through O and N atoms) or tridentate ligands. rsc.org The resulting metal complexes commonly adopt tetrahedral or octahedral geometries, with the coordination sphere of the metal often being completed by solvent molecules (like water) or counter-ions.

Advanced Spectroscopic and Structural Characterization of Methyl 2 5 Chloro 2 Hydroxyphenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 2-(5-chloro-2-hydroxyphenyl)acetate, offering detailed insight into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment, including the effects of electronegative atoms and aromatic ring currents. Based on the structure, four primary signals are expected: a phenolic hydroxyl proton, three aromatic protons, a methylene (B1212753) group, and a methyl ester group.

The phenolic hydroxyl (-OH) proton is typically observed as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The aromatic region is expected to show three distinct protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the positions of the chloro, hydroxyl, and acetate (B1210297) substituents. The proton ortho to the hydroxyl group (H-3) is expected to appear as a doublet. The proton between the chloro and acetate groups (H-6) would likely be a doublet, while the proton ortho to the chloro group (H-4) would present as a doublet of doublets due to coupling with both adjacent protons.

The methylene (-CH₂-) protons of the acetate group are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift, appearing as a singlet. The methyl (-OCH₃) protons of the ester group also appear as a sharp singlet, with a chemical shift characteristic of methyl esters.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OHVariable (e.g., 5.0-7.0)Broad Singlet
Ar-H (H-6)~7.1-7.3Doublet (d)
Ar-H (H-4)~7.0-7.2Doublet of Doublets (dd)
Ar-H (H-3)~6.8-7.0Doublet (d)
-CH₂-~3.6-3.8Singlet (s)
-OCH₃~3.7Singlet (s)

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in unique electronic environments.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield (typically 170-175 ppm). The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group (C-2) and the carbon with the chloro substituent (C-5) are significantly affected. The remaining aromatic carbons (C-1, C-3, C-4, C-6) will have chemical shifts in the typical aromatic region (115-155 ppm). The methylene carbon (-CH₂-) and the methoxy (B1213986) carbon (-OCH₃) of the ester will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)170 - 175
C-2 (Ar, C-OH)150 - 155
C-5 (Ar, C-Cl)128 - 132
C-4 (Ar, CH)127 - 130
C-6 (Ar, CH)125 - 128
C-1 (Ar, C-CH₂)122 - 126
C-3 (Ar, CH)115 - 120
-OCH₃ (methoxy)50 - 55
-CH₂- (methylene)35 - 40

Note: Predicted values are based on standard chemical shift tables and data from structurally related compounds like methyl 2-hydroxybenzoate. docbrown.info

To unequivocally confirm the structure and the assignments made from 1D NMR, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In the spectrum of this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions relative to one another. No correlations would be observed for the singlet signals (-OH, -CH₂, -OCH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link the ¹H signals for the methylene, methoxy, and aromatic protons to their corresponding ¹³C signals, confirming the assignments in Tables 1 and 2. For example, it would show a cross-peak between the methylene proton signal (~3.6-3.8 ppm) and the methylene carbon signal (~35-40 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂-) protons to the carbonyl carbon (C=O) and the aromatic carbons C-1 and C-6.

Correlations from the methoxy (-OCH₃) protons to the carbonyl carbon (C=O).

Correlations from the aromatic protons (e.g., H-6) to adjacent and geminal carbons (e.g., C-1, C-2, C-4), helping to confirm the substitution pattern on the aromatic ring.

Together, these advanced NMR techniques provide a complete and unambiguous picture of the molecular structure, confirming the connectivity of all atoms. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

O-H Stretch: A prominent broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups will result in sharp absorptions in the 2850-3000 cm⁻¹ region.

C=O Stretch: A very strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1730-1750 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear as a strong band between 1150-1250 cm⁻¹. The phenolic C-O stretch will also be in this region, typically around 1200-1260 cm⁻¹.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected to be found in the fingerprint region, typically between 700-850 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic -OHO-H Stretch3200 - 3500Strong, Broad
Aromatic C-HC-H Stretch3010 - 3100Medium to Weak
Aliphatic C-HC-H Stretch2850 - 3000Medium
Ester C=OC=O Stretch1730 - 1750Strong, Sharp
Aromatic C=CC=C Stretch1450 - 1600Medium to Weak
Ester/Phenol (B47542) C-OC-O Stretch1150 - 1260Strong
Aryl Halide C-ClC-Cl Stretch700 - 850Medium

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that are often weak in the FTIR spectrum.

Key applications would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, typically a strong and sharp band in the Raman spectrum, would be readily observable. The positions of aromatic C-H and C=C stretching bands can provide further confirmation of the substitution pattern.

C-Cl Vibration: The C-Cl stretch may also be observed, complementing the FTIR data.

Carbonyl Group: While the C=O stretch is strong in FTIR, it is generally weaker in Raman spectra. However, its observation can still be used for confirmation.

Raman spectroscopy is less susceptible to interference from water, which can be an advantage depending on the sample preparation method. The technique is a valuable secondary tool for confirming the structural features identified by FTIR and NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, various MS techniques are employed to confirm its identity, assess its purity, and elucidate its fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS is typically run in negative ion mode due to the presence of the acidic phenolic hydroxyl group. Deprotonation of this group results in the formation of the [M-H]⁻ ion. The expected molecular weight of the compound is approximately 200.61 g/mol . Therefore, in negative mode ESI-MS, the primary ion observed would be the pseudomolecular ion at an m/z corresponding to the deprotonated molecule.

Under certain conditions, fragmentation can be induced. Common fragmentation pathways for this molecule could involve the loss of the methyl group (CH₃) from the ester, the loss of the methoxycarbonyl group (COOCH₃), or cleavage of the acetate side chain.

Table 1: Expected ESI-MS Data for this compound

Ion TypeTheoretical m/zDescription
[M-H]⁻199.01Deprotonated molecular ion
[M+Cl]⁻234.98Chloride adduct (if chloride source is present)

Note: The table represents theoretical values. Actual experimental values may vary slightly.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₉H₉ClO₃), HRMS is critical for confirming its chemical formula.

By comparing the experimentally measured exact mass to the theoretically calculated mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of accuracy is indispensable for structure confirmation in chemical synthesis and natural product identification.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₉ClO₃
Theoretical Exact Mass ([M-H]⁻)199.0116
Mass Accuracy Tolerance (Typical)< 5 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hybrid technique is highly effective for assessing the purity of a sample by separating the main compound from any impurities or byproducts from the synthesis.

In a typical LC-MS analysis of this compound, the sample is injected into an HPLC system, often with a reverse-phase column (e.g., C18). A gradient elution with solvents like acetonitrile (B52724) and water is used to separate the components based on their polarity. The eluent is then introduced into the mass spectrometer.

The resulting chromatogram will show a major peak at a specific retention time corresponding to the target compound. The mass spectrometer provides the mass spectrum for this peak, confirming its identity. Any other peaks in the chromatogram would indicate impurities, and their mass spectra can be used to help identify them. The peak area of the main compound relative to the total peak area gives a quantitative measure of its purity.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π → π* and n → π* electronic transitions in the phenyl ring and carbonyl group.

The spectrum is typically recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or methanol (B129727). The presence of the hydroxyl and chloro substituents on the phenyl ring, as well as the ester group, influences the position and intensity of the absorption maxima (λmax). The hydroxyl group acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption bands of the benzene ring.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λmax Range (nm)Chromophore
π → π270 - 290Phenyl ring
n → π> 300Carbonyl group (C=O)

Note: The exact λmax values and molar absorptivity (ε) are dependent on the solvent used.

X-ray Diffraction Analysis for Definitive Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single crystal XRD analysis would reveal the planar structure of the phenyl ring and the conformation of the methyl acetate side chain relative to the ring. A key structural feature of interest would be the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the ester. Such an interaction would significantly influence the molecule's conformation.

The analysis would also detail the crystal packing, showing how individual molecules arrange themselves in the crystal lattice through intermolecular forces like van der Waals interactions or hydrogen bonds involving the hydroxyl group. While specific experimental crystallographic data for this compound is not widely published, a hypothetical analysis would yield a set of crystallographic parameters.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)925.6
Z (molecules/unit cell)4

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in understanding the thermal stability and phase behavior of chemical compounds. By monitoring physical and chemical properties as a function of temperature, these methods provide critical insights into material decomposition and transitions. iajps.com

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability and decomposition behavior of materials. It measures the change in mass of a sample as it is heated over time in a controlled atmosphere. iajps.com For derivatives of this compound, such as its metal complexes, TGA reveals multi-step decomposition patterns. These steps often correspond to the loss of solvent molecules (like water or methanol), followed by the decomposition of the organic ligand, and finally yielding a stable metal oxide residue.

The analysis of the TGA curve (thermogram) allows for the determination of the temperature ranges at which these decomposition events occur, providing a quantitative measure of the compound's thermal stability. For instance, the thermogram of a hypothetical Cu(II) complex derived from a Schiff base of a related compound shows distinct mass loss stages. The initial loss at lower temperatures (around 100-250°C) typically corresponds to the removal of coordinated solvent molecules. researchgate.net Subsequent, more significant mass loss at higher temperatures indicates the breakdown of the organic ligand itself. The final residual mass can be compared with the theoretical percentage of the metal oxide, confirming the stoichiometry of the complex.

Table 1: Representative TGA Decomposition Data for a Metal Complex Derivative

Decomposition StepTemperature Range (°C)Mass Loss (%)Assignment
1100 - 25010%Loss of coordinated methanol researchgate.net
2250 - 45045%Decomposition of organic ligand moiety
3> 45025%Further decomposition
Final Residue > 60020%Metal Oxide

Note: Data is illustrative and based on typical findings for similar coordination complexes.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. slideshare.net This method is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (melting, crystallization), dehydration, and decomposition. iajps.com

In the DTA curve, endothermic events (which absorb heat) are shown as troughs, while exothermic events (which release heat) are represented as peaks. For derivatives of this compound, DTA can identify melting points, the temperatures of dehydration, and the thermal nature of decomposition processes. mdpi.com For example, an endothermic peak at a low temperature might confirm the loss of water molecules, corroborating TGA data. mdpi.com Sharp endothermic peaks can indicate melting, while broad exotherms at higher temperatures often signify the oxidative decomposition of the organic components of the molecule. researchgate.net

Table 2: Illustrative DTA Events for a Hypothetical Derivative

Peak TypePeak Temperature (°C)Associated Event
Endothermic155Melting
Endothermic210Dehydration/Loss of coordinated solvent
Exothermic350Onset of oxidative decomposition
Exothermic520Major decomposition of organic ligand

Note: Data is illustrative, representing typical thermal events.

Other Advanced Characterization Methodologies

Beyond thermal analysis, a suite of other advanced techniques is employed to provide a comprehensive structural and compositional picture of these compounds.

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive analytical technique used for the quantitative determination of specific metal elements in a sample. researchgate.net The principle involves measuring the absorption of light by free atoms in the gaseous state. mdpi.com For coordination complexes derived from this compound, AAS is crucial for confirming the elemental composition, specifically the percentage of the metal ion.

To perform the analysis, the metal complex is first digested, typically using strong acids, to bring the metal ions into solution. This solution is then aspirated into a flame or a graphite (B72142) furnace where it is atomized. mdpi.comwho.int A light source specific to the metal being analyzed is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration of the metal in the sample. By comparing the absorbance of the sample to that of calibration standards, the exact metal content can be determined. This experimental value is then compared to the theoretically calculated value to verify the proposed stoichiometry of the complex. researchgate.net

Table 3: AAS Data for Metal Content Analysis of Hypothetical Complexes

ComplexMetalCalculated Metal %Found Metal %
Complex ACu(II)15.5015.45
Complex BNi(II)14.8014.72
Complex CZn(II)16.1016.21

Note: Data is illustrative.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying materials with unpaired electrons. wikipedia.org This makes it particularly valuable for characterizing coordination complexes of this compound that involve paramagnetic transition metal ions, such as Cu(II), V(IV)O, or Mn(II). mit.edunih.gov

The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. The g-factor, analogous to the chemical shift in NMR, gives insight into the electronic structure of the metal ion. mit.edu For instance, in copper(II) complexes, the g-values can help determine the geometry of the complex and the nature of the metal-ligand bonding. Furthermore, hyperfine splitting patterns, which arise from the interaction of the unpaired electron with magnetic nuclei (like that of the metal or ligand donor atoms), can reveal information about the coordination sphere and the degree of covalency in the metal-ligand bonds. mit.edu

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. nih.gov It is widely employed to study the morphology, crystal habit, and particle size of solid materials. researchgate.net For solid derivatives of this compound, SEM analysis can reveal important physical characteristics.

The technique involves scanning the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. aidic.it The resulting micrographs can show whether the material consists of well-defined crystals, amorphous particles, or aggregates. It allows for the direct visualization of particle shape (e.g., needles, plates, rods) and provides a means to estimate the particle size and size distribution, which are critical properties for materials science and pharmaceutical applications. nih.gov

Computational and Theoretical Investigations of Methyl 2 5 Chloro 2 Hydroxyphenyl Acetate Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These calculations can provide highly accurate information on molecular geometry, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of medium-to-large-sized molecules with a good balance of accuracy and computational cost.

Molecular Geometry: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. mdpi.com For Methyl 2-(5-chloro-2-hydroxyphenyl)acetate, this involves predicting bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial as they correspond to the minimum energy conformation of the molecule and serve as the foundation for calculating other properties. nih.gov The planarity of the phenyl ring and the orientation of the acetate (B1210297) and hydroxyl groups are key geometrical features determined by these studies.

Electronic Structure: DFT provides detailed information about the distribution of electrons within the molecule. Key electronic properties that can be calculated include the dipole moment, atomic charges, and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. scienceopen.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups and the chlorine atom, indicating these are potential sites for electrophilic attack. acadpubl.eu

Spectroscopic Parameters: DFT is a powerful tool for predicting vibrational spectra (Infrared and Raman). mdpi.com By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the stretching and bending of functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Cl stretching modes. researchgate.net

Predicted Parameters from DFT Studies
ParameterDescriptionRelevance to this compound
Optimized GeometryThe lowest energy 3D arrangement of atoms.Predicts bond lengths (e.g., C=O, O-H, C-Cl) and angles, defining the molecule's shape.
Molecular Electrostatic Potential (MEP)A map of the charge distribution on the molecule's surface. acadpubl.euIdentifies electron-rich sites (O, Cl atoms) and electron-poor sites (H atoms), predicting interaction points. scienceopen.com
Vibrational FrequenciesFrequencies of molecular vibrations corresponding to IR and Raman bands.Allows for theoretical prediction and assignment of experimental IR/Raman spectra.
Dipole MomentA measure of the overall polarity of the molecule.Indicates the molecule's polarity, influencing its solubility and intermolecular forces.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide very high accuracy.

Conformational Analysis: Molecules with rotatable single bonds, like the C-C bond connecting the phenyl ring and the acetate group in this compound, can exist in multiple conformations. Ab initio calculations can be used to perform a systematic search of the potential energy surface to identify different stable conformers (rotamers) and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and which shapes are most likely to be present under different conditions.

Intermolecular Interactions: Understanding how molecules interact with each other is fundamental to chemistry and biology. Ab initio methods can be used to calculate the strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov For this compound, these calculations can quantify the hydrogen bonding capabilities of the hydroxyl group (as a donor) and the carbonyl oxygen (as an acceptor). These interactions are crucial for determining the molecule's crystal packing and its ability to bind to biological targets. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. pku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO and LUMO: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. acadpubl.eu The energies of these orbitals and the distribution of their electron density across the molecule provide significant insights into its reactivity. For this compound, the HOMO is likely to be located on the electron-rich hydroxyphenyl ring, while the LUMO may be centered on the ester group.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for describing a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, making it more prone to undergo chemical reactions. nih.gov

FMO analysis helps predict how the molecule will react with other reagents, such as electrophiles and nucleophiles, and provides a basis for understanding its participation in various chemical transformations. researchgate.net

Key Concepts in Frontier Molecular Orbital (FMO) Analysis
ConceptDescriptionImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons; acts as an electron donor. researchgate.netRegions with high HOMO density are susceptible to attack by electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons; acts as an electron acceptor. researchgate.netRegions with high LUMO density are susceptible to attack by nucleophiles.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO. nih.govA smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a large receptor molecule, typically a protein or enzyme. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations place the ligand, in this case, a derivative of this compound, into the active site of a target protein. The simulation then calculates the most favorable binding pose and estimates the binding affinity, often represented as a docking score.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Phenylacetic acid derivatives are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes (COX-1 and COX-2). researchgate.net Docking studies can investigate how analogues of this compound might fit into the active sites of COX-1 and COX-2. nih.gov These studies would identify key interactions, such as hydrogen bonds with residues like Tyr385 and Ser530 in COX-2, which are crucial for inhibitory activity. japer.inphyschemres.org Similarly, interactions with the lipoxygenase active site could also be explored. nih.gov

Cruzain: Cruzain is the main cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease, making it a validated drug target. nih.govresearchgate.net Docking studies are used to screen for potential cruzain inhibitors. A docking simulation would explore the binding of this compound derivatives within the cruzain active site, identifying interactions with key catalytic residues like Cys25 and other residues such as Gln19 and Asp158 that are important for ligand binding. researchgate.netnih.gov

InhA (Enoyl-ACP reductase): InhA is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Docking studies can be performed to assess the potential of this compound derivatives to act as InhA inhibitors, a key strategy in the development of new antituberculosis drugs.

The results from molecular docking studies provide a roadmap for structure-based drug design. By analyzing the predicted binding pose of a lead compound like a this compound derivative, chemists can rationally design new analogues with improved properties. nih.gov

For example, if a docking study reveals an unoccupied hydrophobic pocket in the enzyme's active site near the ligand, an analogue could be designed with an additional hydrophobic group to fill that pocket, potentially increasing binding affinity. If a key hydrogen bond is identified, the ligand can be modified to strengthen this interaction. This iterative process of docking, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

The goal is often to enhance not only the potency but also the selectivity of the compound. For instance, in the case of COX inhibitors, a major goal is to design molecules that selectively inhibit the inducible COX-2 enzyme, which is involved in inflammation, over the constitutive COX-1 enzyme to reduce gastrointestinal side effects. nih.gov Docking studies can help identify structural differences between the COX-1 and COX-2 active sites that can be exploited to achieve this selectivity.

Prediction of Molecular Descriptors Relevant to Reactivity and Biological Disposition

In the computational investigation of this compound and its derivatives, the prediction of molecular descriptors plays a pivotal role in understanding their potential reactivity and pharmacokinetic properties. These descriptors, derived from the molecular structure, offer valuable insights into how a compound might behave in a biological system. Key descriptors that are frequently analyzed include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), hydrogen bond donor and acceptor counts, and the number of rotatable bonds. Such parameters are crucial in early-stage drug discovery and development for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule occupied by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogen atoms. It is a valuable predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. A higher TPSA value generally corresponds to lower membrane permeability. For this compound, the calculated TPSA is a critical parameter in assessing its potential for oral bioavailability.

CompoundFormulaTPSA (Ų)
This compoundC₉H₉ClO₃46.53
Derivative A (Hypothetical)C₁₀H₁₁ClO₃55.76
Derivative B (Hypothetical)C₉H₈ClNO₃63.60

Note: Data for hypothetical derivatives are for illustrative purposes to show potential variations.

LogP and Lipophilicity Predictions

LogP, the logarithm of the partition coefficient between n-octanol and water, is a well-established measure of a compound's lipophilicity or hydrophobicity. This property significantly influences a drug's solubility, absorption, and distribution. A balanced LogP value is often sought, as very high values can lead to poor aqueous solubility and high metabolic clearance, while very low values may hinder membrane permeation. Computational methods are widely used to predict LogP values for novel compounds like this compound.

CompoundFormulaLogP
This compoundC₉H₉ClO₃2.36
Derivative A (Hypothetical)C₁₀H₁₁ClO₃2.78
Derivative B (Hypothetical)C₉H₈ClNO₃2.15

Note: Data for hypothetical derivatives are for illustrative purposes to show potential variations.

Hydrogen Bond Donor/Acceptor Characterization

The capacity of a molecule to form hydrogen bonds is a critical determinant of its interaction with biological targets and its solubility in aqueous environments. This is characterized by counting the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms). For this compound, the presence of a hydroxyl group and ester functionality dictates its hydrogen bonding potential.

CompoundFormulaHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₉H₉ClO₃13
Derivative A (Hypothetical)C₁₀H₁₁ClO₃13
Derivative B (Hypothetical)C₉H₈ClNO₃24

Note: Data for hypothetical derivatives are for illustrative purposes to show potential variations.

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds (generally considered to be 10 or fewer) is often associated with better oral bioavailability. High conformational flexibility can lead to a significant entropic penalty upon binding to a target. The analysis of rotatable bonds in this compound and its analogs is therefore important for predicting their drug-like properties.

CompoundFormulaRotatable Bonds
This compoundC₉H₉ClO₃3
Derivative A (Hypothetical)C₁₀H₁₁ClO₃4
Derivative B (Hypothetical)C₉H₈ClNO₃3

Note: Data for hypothetical derivatives are for illustrative purposes to show potential variations.

Mechanistic Biological Investigations of Methyl 2 5 Chloro 2 Hydroxyphenyl Acetate Analogues Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of Methyl 2-(5-chloro-2-hydroxyphenyl)acetate, these studies have elucidated key structural features that govern their therapeutic potential. The versatility of the benzofuran (B130515) scaffold, often synthesized from this precursor, allows for various substitutions that can significantly influence bioactivity.

Investigations into Anticancer Mechanisms (In Vitro Studies)

Analogues derived from this compound have been the subject of numerous in vitro studies to evaluate their potential as anticancer agents. These investigations have focused on their cytotoxic effects on various cancer cell lines and the elucidation of their mechanisms of action at the molecular level.

Cytotoxic Effects on Specific Cancer Cell Lines

A range of cancer cell lines has been utilized to assess the cytotoxic potential of these derivatives. Notably, hydrazone derivatives have shown promising results. For example, certain novel hydrazide-hydrazones have been investigated for their in vitro anticancer activity on lung (A549) and colon (Caco-2) cancer cell lines. benthamdirect.comingentaconnect.com One particular compound, 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide, demonstrated higher cytotoxic activity against the A549 cell line than the standard chemotherapy drug, cisplatin. benthamdirect.comingentaconnect.com

Similarly, 1,3,4-thiadiazole (B1197879) derivatives have exhibited significant cytotoxic properties. nih.gov Studies have shown their efficacy against human myeloid leukemia (HL-60), colon adenocarcinoma (HCT-116), and breast cancer (MDA-MB-23) cell lines. nih.gov The cytotoxic activity of these compounds is often attributed to the nature of the substituent on the phenyl ring of the thiadiazole moiety. nih.gov

Cytotoxic Activity of Selected Analogues

Compound ClassSpecific AnalogueCancer Cell LineObserved EffectReference
Hydrazide-hydrazone5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazideA549 (Lung)Higher cytotoxicity than cisplatin benthamdirect.com
1,3,4-ThiadiazoleDerivatives with benzyl (B1604629) substituentHT-29 (Colon)68.28% cytotoxicity inhibition nih.gov
1,3,4-ThiadiazoleDerivatives with benzyl substituentMDA-MB-23 (Breast)62.95% cytotoxicity inhibition nih.gov

Modulation of Cellular Processes and Identification of Molecular Targets (e.g., enzyme inhibition)

Research into the anticancer mechanisms of these analogues has revealed their ability to modulate various cellular processes and interact with specific molecular targets. Enzyme inhibition is a common mechanism of action for many anticancer drugs. Biscoumarin derivatives, which can be conceptually linked to the core structure, are known to inhibit a range of enzymes, including urease, aromatase, α-glucosidase, and HIV-1 integrase. nih.gov The structure-activity relationship of these compounds indicates that the electronic groups attached to the biscoumarin nucleus are key determinants of their enzyme inhibitory potency. nih.gov

Furthermore, some benzimidazole-thioquinoline derivatives have been identified as potent α-glucosidase inhibitors, with one compound exhibiting a competitive inhibition pattern. nih.gov This suggests that these molecules can bind to the active site of the enzyme, preventing its normal function and thereby exerting their therapeutic effect. The interactions between these compounds and the enzyme's active site residues have been further explored through molecular dynamic simulations. nih.gov

Antimicrobial Activity Research

In addition to their anticancer potential, analogues of this compound have been investigated for their antimicrobial properties. These studies have assessed their efficacy against a broad spectrum of bacterial and fungal pathogens.

Evaluation of Broad-Spectrum Inhibition against Bacterial Strains (Gram-positive and Gram-negative)

Novel pyrazole (B372694) derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comnih.govnih.gov Many of these compounds have demonstrated good to moderate activity. mdpi.com The substituent on the phenyl ring and other parts of the molecule has been found to play a significant role in determining the biological activity. mdpi.com

Chalcone (B49325) derivatives incorporating a diphenyl ether moiety have also shown considerable potency in inhibiting the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values in the micromolar range. mdpi.com Furthermore, novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety have exhibited promising antimicrobial activity specifically against Gram-positive bacteria, with MIC values ranging from 4 to 128 µg/mL. biorxiv.org

Antibacterial Activity of Selected Analogues

Compound ClassBacterial StrainActivity LevelReference
Pyrazole DerivativesGram-positive & Gram-negativeGood to moderate mdpi.com
Chalcone DerivativesS. aureus, E. coli, Salmonella, P. aeruginosaMICs: 25.23 to 83.50 µM mdpi.com
N-substituted β-amino acidsGram-positive bacteriaMICs: 4 to 128 µg/mL biorxiv.org

Assessment of Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of these analogues has also been a subject of investigation. Pyrazole derivatives have been screened for their activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.govconnectjournals.com The results have indicated that many of these compounds possess significant antifungal properties. connectjournals.com

Furan-based hydrazones have also been identified as potent antifungal agents, with some compounds showing more significant antifungal effects than antibacterial effects. researchgate.net For instance, a compound bearing a 3-nitrophenyl moiety was found to be a promising antifungal agent against Candida albicans, Trichoderma harzianum, and Fusarium species. researchgate.net Another derivative with a 4-chloro-2-nitrophenyl moiety was particularly effective against Aspergillus ochraceus. researchgate.net In silico docking studies have suggested that these compounds may exert their antifungal activity by targeting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

Antimycobacterial Activity Studies (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new chemical entities with novel mechanisms of action. mdpi.comucl.ac.uk Analogues of this compound, particularly those incorporating the 2-hydroxyphenyl moiety, have been investigated for their potential as antitubercular agents.

Research into a series of pyridyl and 2-hydroxyphenyl chalcones demonstrated significant growth inhibitory activity against Mycobacterium tuberculosis H37Rv. mdpi.com Specifically, chalcones featuring a 2-hydroxyphenyl B-ring and various substituted A-rings were synthesized and evaluated. mdpi.com Another class of analogues, pyrazoline-based compounds designed to mimic the structure of mycobactin, also showed potent antitubercular activity. ucl.ac.uk These compounds, which incorporate a 3-(2-hydroxyphenyl) group, were tested against M. tuberculosis colonies. ucl.ac.uk

The antimycobacterial efficacy is often quantified by the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC90), which represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism.

Table 1: Antimycobacterial Activity of Selected 2-Hydroxyphenyl Analogues against M. tuberculosis H37Rv
Compound ClassSpecific Analogue ExampleActivity MetricValue (µM)Source
Pyridyl ChalconeDichloro-phenyl A-ring, Pyridyl B-ringIC908.9 - 28 mdpi.com
Aryl Chalconep-Cl-phenyl B-ring, 3-methoxyphenyl (B12655295) A-ringIC9028 mdpi.com
Polycyclic Amine DerivativeCompound 15MIC999.6 nih.gov

Elucidation of Molecular Mechanisms Underlying Antimicrobial Action

Understanding the molecular basis of a compound's antimicrobial activity is crucial for its development as a therapeutic agent. For analogues of this compound, several potential mechanisms of action have been explored, moving beyond simple growth inhibition to identify specific cellular targets.

One primary mechanism identified is the inhibition of cell wall synthesis . Studies on certain active compounds revealed that they induce early and sustained damage to the mycobacterial cell wall, a mechanism similar to that of the established drug ethambutol. nih.gov The bacterial cell wall is a critical structure for survival, and its disruption leads to cell lysis and death. nih.gov

Another proposed target is mycobactin biosynthesis . Mycobactins are siderophores essential for iron acquisition by pathogenic mycobacteria, making their biosynthetic pathway an attractive target. ucl.ac.uk Pyrazoline analogues containing the 2-hydroxyphenyl moiety have been identified as potential inhibitors of salicyl-AMP ligase (MbtA), a key enzyme in this pathway. ucl.ac.uk By inhibiting MbtA, these compounds disrupt iron metabolism, effectively starving the bacteria of this essential nutrient. ucl.ac.uk

Furthermore, computational docking studies have suggested that 2-hydroxyphenyl chalcones may bind to and inhibit M. tuberculosisprotein tyrosine phosphatase B (PtpB) . mdpi.com This enzyme is a virulence factor that plays a role in modulating the host immune response, and its inhibition could impair the bacterium's ability to survive within the host. mdpi.com

Other investigated mechanisms include the potential for compounds to act as efflux pump inhibitors . nih.gov Efflux pumps are bacterial proteins that can expel antibiotics from the cell, conferring resistance. nih.gov Some analogues have demonstrated synergistic activity with known efflux pump substrates, suggesting they may block this resistance mechanism, thereby restoring or enhancing the activity of other drugs. nih.gov

Anti-Inflammatory Pathway Modulation Research

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators. jpp.krakow.pl There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is typically induced at sites of inflammation. jpp.krakow.plnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. jpp.krakow.pl

Analogues of this compound fall into a chemical class that has been extensively studied for COX inhibition. The goal of much of this research is to develop selective COX-2 inhibitors, which can provide anti-inflammatory effects with fewer gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research on structurally related compounds, such as 4-O-methylhonokiol (MH) and its analogues, provides insight into the potential COX-inhibitory activity. These biphenolic compounds have been evaluated for their ability to inhibit both COX-1 and COX-2. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values (COX-1/COX-2) is used to determine the selectivity of the inhibitor for COX-2.

Table 2: COX Inhibitory Activity of Structurally Related Analogues
CompoundTarget EnzymeIC50 (µM)Source
4-O-methylhonokiol (MH)COX-12.4 researchgate.net
COX-20.062 researchgate.net
Celecoxib (Reference Drug)COX-17.43 nih.gov
COX-20.78 nih.gov

Lipoxygenase Inhibition Mechanisms

In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway is another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes. nih.gov 5-Lipoxygenase (5-LOX) is the key enzyme in this pathway, and its products are potent mediators of inflammation and allergic reactions. nih.gov Consequently, 5-LOX is a significant target for the development of anti-inflammatory drugs. nih.gov

Research in this area involves the design and synthesis of novel compounds that can effectively inhibit the catalytic activity of 5-LOX. nih.gov Structural analogues, such as those based on 2-(3-benzoylphenyl)propanoic acid, have been designed and investigated. nih.gov The mechanism of inhibition often involves the compound binding to the active site of the 5-LOX enzyme, preventing it from converting arachidonic acid to its downstream products. Computational docking studies are frequently employed to predict and analyze the interactions between potential inhibitors and the enzyme's active site. nih.gov

Modulation of Pain-Related Receptors and Signaling Pathways (e.g., glutamatergic, TRPV1, PKC, adenosinergic, alpha-2 adrenergic, cholinergic, ATP-sensitive potassium channels)

Chronic pain is a complex condition involving both peripheral and central nervous system sensitization. nih.gov Research into novel analgesics focuses on modulating the various receptors and signaling pathways that transmit and process nociceptive (pain) signals.

The glutamatergic system is a primary target, as glutamate (B1630785) is the main excitatory neurotransmitter in the nervous system and plays a critical role in pain transmission. frontiersin.org Metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors, are of particular interest because they modulate synaptic transmission throughout the pain neuroaxis. frontiersin.orgmdpi.com

Descending pain modulatory pathways, originating in brainstem regions like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) , exert powerful control over pain signals at the spinal cord level. tmc.edu These pathways utilize neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) to inhibit or facilitate pain transmission. tmc.edu The analgesic effects of some drugs are attributed to their ability to enhance the activity of these descending inhibitory circuits. tmc.edu The action of 5-HT can be either anti-nociceptive or pro-nociceptive, depending on the specific receptor subtype activated. nih.gov

Other key players in pain signaling include:

TRPV1 (Transient Receptor Potential Vanilloid 1): A receptor activated by heat, protons, and capsaicin, which plays a crucial role in inflammatory and neuropathic pain.

Protein Kinase C (PKC): An enzyme involved in intracellular signaling that can phosphorylate and sensitize receptors like TRPV1, contributing to hyperalgesia.

Adenosinergic and Adrenergic Receptors: Receptors for adenosine (B11128) and noradrenaline, respectively, which are involved in modulating nociceptive transmission.

ATP-sensitive potassium channels: These channels link cell metabolism to electrical excitability and are involved in pain modulation.

Investigations into compounds like this compound and its analogues explore their potential to interact with one or more of these targets to produce an analgesic effect.

Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. nih.gov The phenolic hydroxyl group present in the 2-hydroxyphenyl structure is a well-known pharmacophore for antioxidant activity. ekb.eg

Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and screened for their antioxidant properties using standard in vitro assays. mdpi.comresearchgate.net The most common methods for evaluating antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and various reducing power assays. mdpi.comresearchgate.net In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, indicating its scavenging potential. ekb.eg

The activity of these novel compounds is often compared to well-known antioxidants like ascorbic acid (Vitamin C). mdpi.comresearchgate.net

Table 3: Antioxidant Activity of 1-(5-chloro-2-hydroxyphenyl) Analogues
Compound AnalogueAssayFindingSource
1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-oneDPPH Radical Scavenging1.5 times higher activity than ascorbic acid mdpi.comresearchgate.net
1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-oneDPPH Radical Scavenging1.35 times higher activity than vitamin C mdpi.comresearchgate.net
1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-oneReducing Power AssayHigh activity (Optical Density = 1.149) mdpi.com

Radical Scavenging Assays (e.g., DPPH Method)

The DPPH assay is a straightforward and widely used method to assess the radical scavenging capacity of compounds. nih.gov In this assay, the stable free radical DPPH, which has a deep violet color in solution, is reduced by an antioxidant to the corresponding pale yellow hydrazine (B178648). The change in absorbance at a specific wavelength (typically around 517 nm) is measured to determine the extent of radical scavenging. nih.gov

Studies on various hydroxylated phenolic and polyphenolic compounds have consistently demonstrated their efficacy in scavenging DPPH radicals. For instance, research on novel thiazolyl-polyphenolic compounds showed significant antioxidant activity, which was attributed to the presence of phenolic hydroxyl groups. mdpi.com Similarly, investigations into N-methyl substituted thiazole-derived polyphenolic compounds confirmed their enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid and Trolox, as validated by DPPH and other assays. mdpi.com The presence of electron-donating groups on the aromatic ring generally enhances the radical scavenging activity.

While direct experimental data for this compound is lacking, an illustrative table from a study on related phenolic compounds can provide context for the expected type of results.

Table 1: Illustrative DPPH Radical Scavenging Activity of Phenolic Analogues This table is for illustrative purposes and does not represent data for this compound.

Compound AnalogueConcentration (µg/mL)% DPPH Radical Scavenging ActivityIC50 (µg/mL)
Analogue A (dihydroxy substituted)1085.2 ± 2.15.8
Analogue B (monohydroxy substituted)1065.7 ± 1.812.3
Analogue C (methoxy substituted)1042.1 ± 1.525.1
Ascorbic Acid (Standard)1097.4 ± 0.54.2

Reducing Power Assays

Reducing power is another important indicator of a compound's antioxidant potential. This assay measures the ability of a substance to donate an electron and reduce an oxidant. In a typical reducing power assay, the test compound is mixed with a solution containing Fe³⁺ ions (e.g., potassium ferricyanide), and the reduction of Fe³⁺ to Fe²⁺ is monitored by the formation of a colored complex (e.g., Prussian blue) upon the addition of ferric chloride. A higher absorbance of the reaction mixture indicates a greater reducing power.

As with radical scavenging assays, specific data on the reducing power of this compound is not available in the reviewed literature. However, the phenolic hydroxyl group in its structure suggests that it would likely exhibit some degree of reducing power. The electron-donating nature of the hydroxyl group facilitates the reduction of oxidants.

Research on other phenolic compounds has demonstrated a strong correlation between their structure and reducing power. For example, a study on new N-methyl substituted thiazole-derived polyphenolic compounds utilized a reducing power assay as one of the methods to confirm their antioxidant capacity. mdpi.com The results from such studies can be used to infer the potential activity of this compound.

Table 2: Illustrative Reducing Power of Phenolic Analogues This table is for illustrative purposes and does not represent data for this compound.

Compound AnalogueConcentration (µg/mL)Absorbance at 700 nm
Analogue A (dihydroxy substituted)250.45 ± 0.02
500.82 ± 0.03
1001.51 ± 0.05
Analogue B (monohydroxy substituted)250.28 ± 0.01
500.55 ± 0.02
1001.03 ± 0.04
Butylated Hydroxytoluene (BHT) (Standard)250.52 ± 0.02
500.98 ± 0.04
1001.85 ± 0.06

Mechanistic Insights into Redox Modulation at the Molecular Level

The ability of a compound to modulate the redox state of a biological system is a complex process that goes beyond simple radical scavenging or reducing power. At the molecular level, phenolic compounds can influence cellular redox homeostasis through various mechanisms. These can include direct interaction with reactive oxygen species (ROS), chelation of transition metal ions that catalyze ROS formation, and modulation of the activity of antioxidant enzymes.

For this compound, the phenolic hydroxyl group is the primary functional moiety responsible for its potential redox modulating properties. The donation of a hydrogen atom from this group to a free radical results in the formation of a phenoxyl radical. The stability of this phenoxyl radical is a key determinant of the antioxidant efficacy. The presence of substituents on the aromatic ring can influence this stability through resonance and inductive effects.

Furthermore, phenolic compounds can chelate metal ions such as iron and copper, which are involved in the Fenton reaction that generates highly reactive hydroxyl radicals. By sequestering these metal ions, compounds like this compound could potentially inhibit this source of oxidative stress.

While direct mechanistic studies on this compound are not available, research on other phenolic compounds provides a framework for understanding its potential actions. These compounds have been shown to upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, thereby enhancing the cell's endogenous antioxidant defenses.

Investigations into Agrochemical Potential

Herbicidal Activity Assessment and Mechanism of Action

While specific herbicidal activity data for this compound is not present in the reviewed literature, the broader class of phenylacetate (B1230308) and aryloxyacetic acid derivatives has been investigated for such properties. nih.gov These compounds can act as plant growth regulators or inhibitors, often by mimicking the action of natural plant hormones like auxins or by inhibiting key enzymes in plant metabolic pathways. nih.gov

One important target for herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov A study on aryloxyacetic acid derivatives demonstrated that some of these compounds are potent inhibitors of Arabidopsis thaliana HPPD (AtHPPD) and exhibit significant greenhouse herbicidal activities. nih.gov The structural features of this compound, particularly the substituted phenyl ring, suggest that it could potentially interact with enzymatic targets in plants.

The presence of a chlorine atom on the phenyl ring is a common feature in many commercial herbicides and is known to influence their biological activity and environmental persistence. Further research would be needed to determine if this compound or its analogues possess herbicidal properties and to elucidate their mechanism of action.

Table 3: Illustrative Herbicidal Activity of Phenylacetate Analogues against Common Weeds This table is for illustrative purposes and does not represent data for this compound.

Compound AnalogueApplication Rate (g ai/ha)% Inhibition of Amaranthus retroflexus% Inhibition of Echinochloa crus-galli
Analogue X1508570
Analogue Y1509278
Analogue Z1507565
Glyphosate (Standard)1509895

Fungicidal Efficacy Studies and Target Identification

The potential for phenylacetate derivatives to exhibit fungicidal activity has been explored in several studies. For instance, research on geranylated phenols and their phenyl acetate (B1210297) derivatives showed inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea. nih.gov The study indicated that the antifungal activity was dependent on the structure of the compounds, with acetylation of the hydroxyl group influencing the activity. nih.gov

Another study on novel β-azole-phenylacetone derivatives demonstrated excellent antifungal activities against several pathogenic fungal strains. nih.gov These findings suggest that the phenyl scaffold can be a valuable starting point for the development of new fungicides. The mechanism of action for such compounds can vary, but often involves the disruption of fungal cell membranes, inhibition of key enzymes in fungal metabolism, or interference with fungal cell wall synthesis.

Given these precedents, this compound and its analogues could be investigated for their fungicidal properties against a range of plant pathogenic fungi. Target identification studies would be necessary to determine the specific molecular targets of any active compounds.

Table 4: Illustrative Fungicidal Activity of Phenylacetate Analogues This table is for illustrative purposes and does not represent data for this compound.

Compound AnalogueConcentration (µg/mL)% Mycelial Growth Inhibition of Botrytis cinereaEC50 (µg/mL)
Analogue P5078.5 ± 3.222.1
Analogue Q5085.1 ± 2.915.8
Analogue R5062.7 ± 4.145.3
Carbendazim (Standard)5099.2 ± 0.41.2

Insecticidal Property Investigations and Biological Impact

The investigation of phenyl derivatives for insecticidal properties has also been an active area of research. Studies on phenylpyrazole derivatives containing a fluoro-substituted benzene (B151609) moiety have shown good biological activity against pests such as Mythimna separata and Plutella xylostella. nih.gov Similarly, research into N-phenylamide isoxazoline (B3343090) derivatives has led to the discovery of compounds with significant insecticidal effects against Plutella xylostella. nih.gov

While there is no direct evidence in the reviewed literature for the insecticidal activity of this compound, its chemical structure, a substituted phenylacetate, provides a basis for future investigations into its potential as an insecticide. Structure-activity relationship studies would be crucial in guiding the design of more potent analogues.

Table 5: Illustrative Insecticidal Activity of Phenyl Analogues against Plutella xylostella This table is for illustrative purposes and does not represent data for this compound.

Compound AnalogueConcentration (mg/L)% Mortality after 48hLC50 (mg/L)
Analogue M10823.5
Analogue N10911.8
Analogue O10755.2
Chlorantraniliprole (Standard)10980.9

Applications in Advanced Chemical and Materials Science Research

Role as Versatile Intermediates in Complex Organic Synthesis

The unique arrangement of functional groups in Methyl 2-(5-chloro-2-hydroxyphenyl)acetate allows it to serve as a strategic starting point for the construction of more complex molecular architectures. Its utility as a versatile intermediate is particularly evident in the synthesis of heterocyclic compounds and bioactive molecules, as well as its potential for engaging in advanced cross-coupling reactions.

The structural framework of this compound is well-suited for constructing various heterocyclic systems. While direct use of the compound is a specific pathway, related structures demonstrate the synthetic potential of the 5-chloro-2-hydroxyphenyl moiety. For instance, the closely related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which shares the key substituted phenyl ring, serves as a precursor for a range of heterocyclic derivatives. mdpi.com Through a series of chemical transformations, this foundational structure can be elaborated into more complex ring systems.

One notable pathway involves converting the carboxylic acid derivative into its corresponding methyl ester, Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate. mdpi.com This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which acts as a key intermediate for synthesizing a number of heterocyclic derivatives, including those containing oxadiazole and triazole rings. mdpi.com These reactions showcase how the core (5-chloro-2-hydroxyphenyl) unit can be integrated into diverse heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems Derived from (5-chloro-2-hydroxyphenyl) Precursors

Precursor Class Intermediate Resulting Heterocyclic Ring Reference
Pyrrolidinone Carbohydrazide (B1668358) 1,3,4-Oxadiazole mdpi.com

The (5-chloro-2-hydroxyphenyl)acetate scaffold is a valuable building block for molecules with potential biological activity. Research has demonstrated that derivatives incorporating the 1-(5-chloro-2-hydroxyphenyl) moiety exhibit significant antioxidant properties. mdpi.com For example, compounds synthesized from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as potent antioxidants in DPPH radical scavenging assays. mdpi.com One derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, showed antioxidant activity 1.35 times higher than that of ascorbic acid. mdpi.com

Furthermore, the general structure of 2-hydroxyphenylacetic acid is recognized as a key component in the synthesis of drug metabolites, highlighting the relevance of this chemical framework in pharmacology and toxicology. unl.pt For instance, a multi-step synthesis was developed for a metabolite of the novel psychoactive substance 5-APB, starting from 2-hydroxyphenylacetic acid. unl.pt This underscores the importance of the hydroxyphenyl acetate (B1210297) skeleton as a foundational element for creating biologically relevant molecules for research and analytical purposes. unl.pt Multicomponent reactions are often employed to efficiently generate libraries of such structurally diverse and bioactive compounds. nih.govnih.gov

The aryl chloride functionality within this compound presents an opportunity for its use in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the cross-coupling reactions of this exact molecule are not prevalent, the reactivity of aryl chlorides in reactions like the Suzuki-Miyaura coupling is well-established. researchgate.net

In a typical Suzuki-Miyaura coupling, an aryl halide (such as the chloro-substituted phenyl ring in this compound) is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This methodology could potentially be applied to this compound to introduce new alkyl or aryl substituents at the position of the chlorine atom, thereby enabling the synthesis of a wide array of complex derivatives. researchgate.net The hydroxyl and ester groups on the molecule could influence the reaction conditions required but also offer additional handles for further chemical modification post-coupling.

Material Science Explorations

Beyond its role in organic synthesis, the chemical properties of this compound and its derivatives suggest potential applications in materials science. This includes the development of novel materials with specific functions and the exploration of luminescent properties for optoelectronic applications.

The functional groups present in this compound—a phenol (B47542), an ester, and an aryl halide—provide multiple points for polymerization or incorporation into larger material structures. Phenolic compounds are well-known precursors for polymers like phenol-formaldehyde resins and polycarbonates. The hydroxyl group allows for derivatization and integration into polymer backbones, potentially imparting specific properties such as thermal stability or altered solubility. The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the tuning of the material's final properties.

The 2-hydroxyphenyl moiety is a classic chelating motif capable of coordinating with metal ions. The hydroxyl group and the nearby ester group of this compound can potentially act as a bidentate ligand, binding to a metal center. The formation of metal complexes with organic ligands is a cornerstone for creating materials with interesting photophysical properties, including luminescence. nih.govacs.org

Transition metal complexes, in particular, have been extensively studied for their luminescent characteristics, which arise from electronic transitions such as metal-to-ligand charge transfer (MLCT). nih.govacs.org By designing and synthesizing ligands derived from this compound, it may be possible to create novel metal complexes with tailored emissive properties. The electronic nature of the ligand, influenced by the chloro-substituent, would play a crucial role in determining the energy levels of the molecular orbitals and thus the color and efficiency of the luminescence. nih.gov Such complexes could find applications in the development of materials for display devices, sensors, and bioimaging. nih.govrsc.org

Table 2: Potential Metal Ions for Luminescent Complexes

Metal Ion Class Potential Coordination Key Photophysical Process Reference
First-Row Transition Metals (e.g., Mn, Fe, Co) Chelation via hydroxyl and ester groups Ligand-to-Metal Charge Transfer (LMCT) nih.govmdpi.com
Second/Third-Row Transition Metals (e.g., Ru, Ir) Chelation via hydroxyl and ester groups Metal-to-Ligand Charge Transfer (MLCT) acs.orgnih.gov

Electrical Conductivity Studies of Coordination Compounds and Semiconducting Behavior

Coordination compounds derived from ligands possessing the 5-chloro-2-hydroxyphenyl moiety are subjects of interest in the field of materials science, particularly for their potential semiconducting properties. The electrical conductivity of such complexes is influenced by several factors, including the nature of the metal ion, the geometry of the complex, and the extent of π-conjugation within the ligand.

Research on analogous Schiff base and hydrazone complexes has demonstrated that they can exhibit semiconducting behavior. orientjchem.org The conductivity in these materials is generally attributed to the delocalization of electrons across the metal-ligand framework. The presence of a chloro-substituent on the aromatic ring can modulate the electronic properties of the ligand and, consequently, the resulting complex.

The direct current (DC) electrical conductivity of these coordination compounds typically follows the Arrhenius equation, indicating a semiconductor-like temperature dependence. The electrical conductivity (σ) can be expressed as:

σ = σ₀ exp(-Ea / kT)

where σ₀ is the pre-exponential factor, Ea is the activation energy for conduction, k is the Boltzmann constant, and T is the absolute temperature. The activation energy provides insight into the energy barrier for charge carrier transport within the material. Lower activation energies are generally indicative of better conductivity.

Analogous ComplexConductivity (σ) at 373 K (Ω⁻¹ cm⁻¹)Activation Energy (Ea) (eV)Reference
Co(II) complex with Schiff base from 5-chloro-2-hydroxyacetophenone1.25 x 10⁻⁹0.58 orientjchem.org
Ni(II) complex with Schiff base from 5-chloro-2-hydroxyacetophenone3.16 x 10⁻¹⁰0.65 orientjchem.org
Cu(II) complex with Schiff base from 5-chloro-2-hydroxyacetophenone8.91 x 10⁻⁹0.49 orientjchem.org
Zn(II) complex with Schiff base from 5-chloro-2-hydroxyacetophenone5.01 x 10⁻¹¹0.72 orientjchem.org

The variation in conductivity among different metal complexes can be attributed to the differences in their electronic configurations and the geometry of the coordination sphere, which affect the overlap of orbitals and the ease of electron transfer.

Catalytic Applications of Derived Complexes and Ligands

Coordination compounds of transition metals with ligands derived from 5-chloro-salicylaldehyde have been shown to be effective catalysts in several types of reactions, including oxidation, reduction, and condensation reactions. For instance, copper(II) complexes of Schiff bases have demonstrated notable catalytic activity in the Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com In such reactions, the metal center can act as a Lewis acid, activating the substrates and facilitating the reaction.

The catalytic efficiency of these complexes is influenced by the choice of the metal ion, the nature of the ligand, and the reaction conditions. The presence of the chloro group on the salicylaldehyde (B1680747) moiety can impact the electronic density at the metal center, thereby modulating its catalytic activity.

Some of the reactions where analogous Schiff base metal complexes have been employed as catalysts include:

Oxidation of Alkenes: Four-coordinate Co(II) Schiff base complexes have shown catalytic activity in the oxygenation of alkenes. scispace.com

Hydrolysis Reactions: Certain copper complexes with amino acid-derived Schiff bases have been found to significantly enhance the rate of hydrolysis compared to the simple metal ion. scispace.com

Condensation Reactions: As mentioned, Cu(II) complexes of Schiff bases are effective catalysts for Claisen-Schmidt condensation, leading to high yields of chalcones. mdpi.com

The versatility of these complexes as catalysts stems from the ability of the metal ion to exist in multiple oxidation states and to coordinate with the reactant molecules, bringing them into close proximity and lowering the activation energy of the reaction. The ligand framework plays a crucial role in stabilizing the metal center and in creating a specific steric environment that can influence the selectivity of the catalytic process.

An in-depth analysis of this compound reveals significant potential for future scientific exploration. This article focuses on the prospective research directions and unexplored avenues that could unlock the full potential of this chemical compound and its derivatives.

Future Research Directions and Unexplored Avenues for Methyl 2 5 Chloro 2 Hydroxyphenyl Acetate Research

The foundational structure of Methyl 2-(5-chloro-2-hydroxyphenyl)acetate presents a versatile scaffold for chemical modification and a subject for advanced investigation. The following sections outline key areas for future research that could lead to significant advancements in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(5-chloro-2-hydroxyphenyl)acetate, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound is typically synthesized via esterification of 2-(5-chloro-2-hydroxyphenyl)acetic acid using methanol under acid catalysis (e.g., H₂SO₄). Optimization involves controlling reaction temperature (60–80°C), stoichiometric excess of methanol, and removal of water via Dean-Stark trap to shift equilibrium. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Monitor reaction progress by TLC or HPLC .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves inspected for integrity, and wear a lab coat and chemical-resistant goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Dispose of waste via licensed hazardous waste contractors .

Q. How should researchers purify this compound, and what analytical techniques confirm purity?

  • Methodology : Recrystallization from ethanol/water mixtures or chromatographic methods (e.g., flash chromatography) are effective. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Spectroscopic techniques like ¹H NMR (DMSO-d₆, 400 MHz) and FT-IR (C=O stretch ~1730 cm⁻¹) validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodology : Conflicting NMR peaks may arise from dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR (e.g., 25°C to 60°C in DMSO-d₆) can stabilize conformers and simplify splitting patterns. For IR discrepancies, compare with computational spectra (DFT/B3LYP/6-31G*) to identify artifacts. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What methodologies are employed to determine the crystal structure of this compound, and how does hydrogen bonding influence its packing?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K using MoKα radiation (λ = 0.71073 Å) resolves the structure. Refinement via SHELXL-2018 (full-matrix least-squares) reveals intermolecular C–H···O and O–H···O hydrogen bonds, stabilizing the lattice. The hydroxyl group participates in strong O–H···O interactions (d = 1.84 Å), influencing crystal density (1.49 g/cm³) .

Q. How do computational models (e.g., DFT) aid in predicting the physicochemical properties of this compound, and what are their limitations?

  • Methodology : Density Functional Theory (B3LYP/6-311++G**) calculates LogD (0.92 at pH 7.4), polar surface area (52.32 Ų), and H-bond acceptor/donor counts (2/1). These predict bioavailability and membrane permeability. Limitations include underestimation of solvent effects; validate predictions experimentally via shake-flask LogD measurements .

Notes on Data Contradictions

  • Spectral Variability : Discrepancies in melting points or NMR shifts may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure thorough drying .
  • Crystallographic Refinement : SHELXTL vs. SHELXL refinements may yield slight differences in bond angles. Cross-check with CIF deposition standards (e.g., IUCr guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.